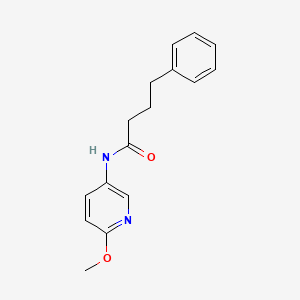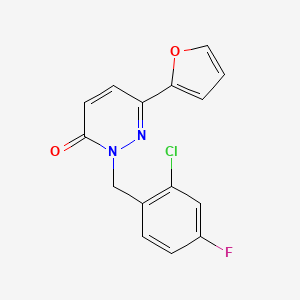
2-(2,3-dimethylphenoxy)-N-propylpropanamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Ion Currents in Cardiac Cells
- Electrophysiological Effects: Research on related compounds has shown effects on ion currents in cardiac cells, such as inhibition of L-type calcium current and sodium current in ventricular myocytes. For instance, DDPH, a compound with a similar chemical structure, has demonstrated inhibitory effects on both L-type calcium current (I_Ca) and sodium current (I_Na), indicating its potential use in studying cardiac electrophysiology and developing treatments for cardiac disorders (X. Hu & J. Qian, 2001).
Antioxidant Activity
- Antioxidant Potential: Some derivatives have been evaluated for their antioxidant activity, showcasing the ability to scavenge free radicals and protect against oxidative stress. This suggests the potential application of "2-(2,3-dimethylphenoxy)-N-propylpropanamide" in researching oxidative stress-related diseases and developing antioxidant therapies (D. Meinerz et al., 2010).
Anticancer Activity
- Cytotoxic Properties: Research on structurally similar compounds has explored their anticancer properties, with some derivatives showing moderate to high cytotoxicity against various cancer cell lines. This suggests the compound could be investigated for potential anticancer activity and as a lead compound in anticancer drug development (A. Casini et al., 2006).
Environmental Applications
- Detection of Carbonyl Compounds: Studies have also highlighted the use of similar compounds in developing fluorescent probes for sensitive detection of carbonyl compounds in environmental samples. This indicates a potential application in environmental monitoring and analytical chemistry (S. Houdier et al., 2000).
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-9-15-14(16)12(4)17-13-8-6-7-10(2)11(13)3/h6-8,12H,5,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWQGYZFZCDXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(1H-indol-3-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4517659.png)

![1-(3-methoxyphenyl)-4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4517671.png)
![1-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B4517678.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4517684.png)
![1-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-4-chloro-1H-indole](/img/structure/B4517687.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]glycine](/img/structure/B4517689.png)
![N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4517696.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4517703.png)
![3,5-dimethoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4517705.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4(1H)-quinolinone](/img/structure/B4517713.png)
![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4517714.png)
![N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4517723.png)
